3,4,5-trimethoxy-N'-[(1E)-1-phenylethylidene]benzohydrazide
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Overview
Description
3,4,5-trimethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a hydrazide functional group linked to a phenylethylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzoic acid hydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-trimethoxybenzaldehyde: Used in organic synthesis as an intermediate.
3,4,5-trimethoxybenzoic acid: A precursor in the synthesis of various derivatives.
Uniqueness
3,4,5-trimethoxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific hydrazone linkage and the combination of methoxy groups with a phenylethylidene moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C18H20N2O4 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C18H20N2O4/c1-12(13-8-6-5-7-9-13)19-20-18(21)14-10-15(22-2)17(24-4)16(11-14)23-3/h5-11H,1-4H3,(H,20,21)/b19-12+ |
InChI Key |
LQBPYAPHOKTXSG-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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